molecular formula C₁₀H₁₆O₂ B1144432 trans-2-Hydroxypinocamphone CAS No. 20536-50-9

trans-2-Hydroxypinocamphone

Cat. No.: B1144432
CAS No.: 20536-50-9
M. Wt: 168.23
Attention: For research use only. Not for human or veterinary use.
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Description

It is a chiral molecule with three stereocenters, making it an interesting subject for stereochemical studies . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypinocamphone typically involves the oxidation of pinocamphone. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired hydroxylation . The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a low level to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxypinocamphone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalytic oxidation processes is also explored to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypinocamphone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to pinocamphone or other related alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include diketones, carboxylic acids, and various substituted derivatives of 2-Hydroxypinocamphone.

Scientific Research Applications

2-Hydroxypinocamphone has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 2-Hydroxypinocamphone involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The hydroxyl group plays a crucial role in its binding affinity and specificity. The compound’s stereochemistry also influences its interaction with biological targets, leading to different biological effects.

Comparison with Similar Compounds

2-Hydroxypinocamphone can be compared with other similar compounds such as:

    Pinocamphone: The parent compound, which lacks the hydroxyl group.

    Menthone: A structurally related compound with similar applications in the fragrance industry.

    Camphor: Another related compound with a similar bicyclic structure but different functional groups.

The uniqueness of 2-Hydroxypinocamphone lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

20536-50-9

Molecular Formula

C₁₀H₁₆O₂

Molecular Weight

168.23

Synonyms

trans-2-Hydroxypinocamphone;  [1R-(1α,2β,5α)]-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one;  (1R,2S,5R)-(+)-2-Hydroxy-3-pinanone;  (1R,2S,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Origin of Product

United States

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